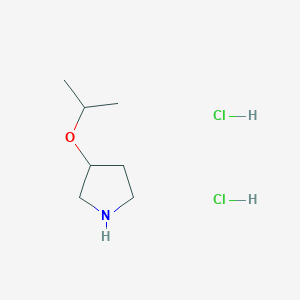

3-Isopropoxypyrrolidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17Cl2NO |

|---|---|

Molecular Weight |

202.12 g/mol |

IUPAC Name |

3-propan-2-yloxypyrrolidine;dihydrochloride |

InChI |

InChI=1S/C7H15NO.2ClH/c1-6(2)9-7-3-4-8-5-7;;/h6-8H,3-5H2,1-2H3;2*1H |

InChI Key |

XXYYKJACQGTHND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCNC1.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-Isopropoxypyrrolidine dihydrochloride

An In-Depth Technical Guide to 3-Isopropoxypyrrolidine Dihydrochloride: Structure, Properties, and Applications in Modern Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of 3-Isopropoxypyrrolidine dihydrochloride, a versatile synthetic building block designed for incorporation into novel drug candidates. We will explore its chemical structure, stereochemical considerations, and the rationale for its use as a dihydrochloride salt. A comprehensive analysis of its physicochemical and spectroscopic properties is presented, alongside a discussion of its synthesis and purification. The primary focus is on its strategic application in drug discovery, illustrating how this moiety can be used to modulate key pharmacological parameters such as lipophilicity, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their research.

Chemical Identity and Structural Elucidation

The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is of immense interest to medicinal chemists. Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] Unlike aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide defined stereochemical centers, enabling precise control over the spatial orientation of substituents.

Molecular Structure of 3-Isopropoxypyrrolidine Dihydrochloride

3-Isopropoxypyrrolidine dihydrochloride consists of a central pyrrolidine ring substituted at the 3-position with an isopropoxy group (-O-CH(CH₃)₂). The molecule is supplied as a dihydrochloride salt, meaning two equivalents of hydrochloric acid have protonated the basic nitrogen atom of the pyrrolidine ring. This salt form is often chosen to enhance the compound's crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and certain reaction conditions.

The presence of the isopropoxy group at the C3 position provides a moderately lipophilic and sterically defined substituent, which can serve as a crucial pharmacophoric element. It can engage in hydrophobic interactions within a protein binding pocket and, unlike a simple hydroxyl group, is not a site for metabolic glucuronidation, potentially improving the pharmacokinetic profile of a drug candidate.

Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. Therefore, 3-Isopropoxypyrrolidine can exist as two distinct enantiomers: (R)-3-Isopropoxypyrrolidine and (S)-3-Isopropoxypyrrolidine. In drug development, the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to off-target toxicity.[2][3] Consequently, access to enantiomerically pure forms of this building block, such as (S)-3-Isopropoxypyrrolidine hydrochloride (CAS 1708989-93-8)[4] or (R)-3-Isopropoxypyrrolidine hydrochloride (CAS 2306247-89-0)[5], is critical for modern, stereospecific drug design.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's properties is essential for its effective use in synthesis and for predicting its influence on the properties of a final compound.

Physicochemical Properties

The following table summarizes key physicochemical data for the closely related monohydrochloride salt, which serves as a reliable reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [4][5] |

| Molecular Weight | 165.66 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in polar solvents like water, ethanol, and DMSO | [6] |

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include a doublet for the two methyl groups of the isopropoxy moiety (~1.2 ppm), a septet for the methine proton of the isopropoxy group (~4.0 ppm), and a series of complex multiplets for the diastereotopic protons on the pyrrolidine ring (typically in the 2.0-3.5 ppm range). The N-H proton would likely appear as a broad signal that exchanges with D₂O.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the two carbons of the isopropoxy group (~22 ppm for the methyls, ~70 ppm for the CH) and three signals for the pyrrolidine ring carbons.

-

Mass Spectrometry: In a mass spectrum, the parent ion of the free base (C₇H₁₅NO) would have a mass of m/z 129. Common fragmentation patterns would involve the loss of the isopropyl group or cleavage of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations (~2850-3000 cm⁻¹), a strong C-O ether stretch (~1100 cm⁻¹), and broad N-H stretching bands characteristic of an amine salt (~2400-2800 cm⁻¹).

Synthesis and Purification

The synthesis of 3-isopropoxypyrrolidine typically begins with a readily available and stereochemically defined precursor, such as 3-hydroxypyrrolidine. The key transformation is an etherification reaction.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and logical approach is the Williamson ether synthesis. This strategy involves:

-

Nitrogen Protection: The secondary amine of the pyrrolidine ring is highly nucleophilic and would compete in the alkylation step. Therefore, it must be protected, commonly with a tert-butoxycarbonyl (Boc) group. This step ensures regioselectivity.

-

Alkylation: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This potent nucleophile then displaces a leaving group from an isopropyl electrophile (e.g., 2-bromopropane) to form the desired ether linkage.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt, which aids in purification by crystallization.

Generalized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis.

Caption: Generalized workflow for the synthesis of 3-Isopropoxypyrrolidine dihydrochloride.

Exemplary Experimental Protocol

Step 1: Protection To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the mixture is washed with water and brine, dried over sodium sulfate, and concentrated to yield (R)-1-Boc-3-hydroxypyrrolidine.

Step 2: Etherification The protected alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added carefully. The mixture is stirred for 30 minutes, after which 2-bromopropane (1.5 eq) is added. The reaction is heated to reflux for 16 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 3: Deprotection and Salt Formation The crude N-Boc-3-isopropoxypyrrolidine is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the final product as the hydrochloride salt.

Applications in Research and Drug Development

Strategic Incorporation in Lead Optimization

The primary utility of 3-isopropoxypyrrolidine dihydrochloride is as a molecular building block for modifying lead compounds in a drug discovery program. Its incorporation can systematically alter key drug-like properties. The decision to use this fragment is often driven by a need to solve specific problems with a lead candidate, such as poor solubility, rapid metabolism, or low potency.

The diagram below outlines the logical framework for its use.

Caption: Logical framework for using 3-isopropoxypyrrolidine in lead optimization.

Therapeutic Areas

Given that substituted pyrrolidines are prominent in drugs targeting the central nervous system (CNS), this building block is highly relevant for projects related to neurological and psychiatric disorders.[2][10] The scaffold is also found in cardiovascular drugs, such as certain antihypertensives, where precise molecular geometry is key to efficacy.[3] Its application extends to any therapeutic area where fine-tuning the physicochemical properties of a lead molecule is required to achieve a desired therapeutic profile.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount.

-

Hazard Identification: Based on data for analogous pyrrolidine hydrochlorides, this compound should be considered a skin and eye irritant.[11][12] It may also cause respiratory irritation if inhaled as a dust.

-

Recommended Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12] Avoid creating dust.

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.[12]

Conclusion

3-Isopropoxypyrrolidine dihydrochloride is a valuable and strategically designed building block for modern drug discovery. It offers medicinal chemists a tool to introduce a stereochemically defined, moderately lipophilic substituent into lead compounds. Its use allows for the systematic optimization of pharmacokinetic and pharmacodynamic properties, addressing common challenges in the development of new therapeutics. A firm understanding of its synthesis, properties, and handling ensures its effective and safe application in the laboratory.

References

- Fisher Scientific. (2025, December 26). Safety Data Sheet for (+/-)-3-Hydroxypyrrolidine hydrochloride.

- Fisher Scientific. (2010, November 4).

- MilliporeSigma. (2025, September 22).

- TCI Chemicals. (2025, November 20). Safety Data Sheet for (R)-(-)-3-Pyrrolidinol Hydrochloride.

- LGC. (2013, October 2). Safety data sheet for Nortriptyline hydrochloride Assay Standard.

- Unknown.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 21). The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis.

- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Iannazzo, D., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Guidechem. (2020, January 6). What are the applications of 3-Aminopyrrolidine dihydrochloride?.

- ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin.

-

PubChem. 3-Aminopyrrolidine dihydrochloride. Retrieved from [Link]

- ChemRxiv.

- Pretsch, E., et al.

-

PubChem. 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).

- Villhauer, E. B., et al. (2003, May 24). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.

-

PubChem. 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 1708989-93-8|(S)-3-Isopropoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. caymanchem.com [caymanchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. youtube.com [youtube.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. pharmacopoeia.com [pharmacopoeia.com]

Molecular weight and formula of 3-Isopropoxypyrrolidine dihydrochloride

An In-Depth Technical Guide to 3-Isopropoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Isopropoxypyrrolidine Hydrochloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into its chemical properties, synthesis, and applications.

A Note on Nomenclature: Monohydrochloride vs. Dihydrochloride

It is important to clarify that the chemically prevalent and stable form of this compound is 3-Isopropoxypyrrolidine Hydrochloride , a monohydrochloride salt. While the term "dihydrochloride" was considered, the molecular structure of 3-isopropoxypyrrolidine contains a single basic nitrogen atom within the pyrrolidine ring. This secondary amine can accept one proton to form a hydrochloride salt. The formation of a stable dihydrochloride is chemically unlikely due to the absence of a second basic site for protonation. Therefore, this guide will focus on the well-documented and commercially available monohydrochloride form.

Core Molecular and Physicochemical Profile

3-Isopropoxypyrrolidine hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers. These enantiomerically pure forms are crucial in the synthesis of stereospecific pharmaceuticals, where the three-dimensional orientation of atoms significantly influences biological activity.[1]

Molecular Formula and Weight

The fundamental properties of 3-Isopropoxypyrrolidine Hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | [2][3] |

| CAS Number | (R)-enantiomer: 2306247-89-0 (S)-enantiomer: 1708989-93-8 | [2][3] |

| Canonical SMILES | CC(C)OC1CCNC1.Cl | [4] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The properties of related pyrrolidine derivatives suggest that 3-isopropoxypyrrolidine hydrochloride has characteristics amenable to medicinal chemistry applications.

| Property | Value | Significance in Drug Discovery |

| Appearance | Off-white to yellow or pale brown crystal powder | The physical state is important for formulation and handling. |

| Melting Point | 102 - 107 °C (for a related compound)[1] | A defined melting point range is indicative of purity. |

| Solubility | Data not widely available | Solubility in aqueous and organic media is a critical factor for both synthetic reactions and biological availability. The hydrochloride salt form generally enhances aqueous solubility. |

| Lipophilicity (LogP) | Data not widely available | Lipophilicity, often expressed as LogP, is a key determinant of a molecule's ability to cross cell membranes. A balanced LogP is often sought in drug candidates.[5][6] |

Synthesis and Chemical Reactivity

The synthesis of chiral 3-substituted pyrrolidines is a significant area of research in organic chemistry, given their prevalence in bioactive molecules. The general synthetic strategy for compounds like 3-isopropoxypyrrolidine hydrochloride often involves the use of chiral starting materials to ensure the desired stereochemistry.

General Synthetic Approach

A common pathway to synthesize chiral 3-hydroxypyrrolidine derivatives, which are precursors to 3-isopropoxypyrrolidine, starts from readily available chiral molecules like malic acid or glutamic acid.[7] A plausible synthetic route is outlined below:

Caption: Role of 3-Isopropoxypyrrolidine HCl in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 3-isopropoxypyrrolidine hydrochloride.

Hazard Identification

Based on data for related compounds, 3-isopropoxypyrrolidine hydrochloride is expected to cause skin and serious eye irritation. [4][8]It may also cause respiratory irritation. [4] Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. [4]* Storage: Store in a well-ventilated place and keep the container tightly closed. [8]

Conclusion

3-Isopropoxypyrrolidine hydrochloride is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the presence of a modifiable pyrrolidine ring make it an important component in the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

- Google Patents. (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

-

PubChem. 3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Available at: [Link]

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3,3-Difluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 32. Available at: [Link]

-

Hughes, J. D., et al. (2008). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 32. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Stinchcomb, A. L., et al. (2004). A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. Pharmaceutical Research, 21(10), 1865-1871. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 1708989-93-8|(S)-3-Isopropoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-3-Propoxy-pyrrolidine hydrochloride 95% | CAS: 880361-94-4 | AChemBlock [achemblock.com]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

3-Isopropoxypyrrolidine dihydrochloride CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of 3-Isopropoxypyrrolidine salts, specifically addressing the chemical identity, synthesis, and application of this scaffold in drug discovery.

Chemical Class: Saturated N-Heterocyclic Ethers Primary Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands)

Chemical Identity & Identifiers

While the user query specifies "Dihydrochloride," it is chemically critical to note that 3-Isopropoxypyrrolidine contains only one basic nitrogen center (the pyrrolidine amine). The ether oxygen is not sufficiently basic to form a stable salt under standard conditions. Therefore, the commercially available and chemically stable form is the Monohydrochloride (HCl) .

The "Dihydrochloride" designation in some catalogs may refer to a solvate, a hemisulfate mislabeled, or a specific batch with excess acid, but the stoichiometric salt is 1:1. The data below reflects the standard Hydrochloride salt.

Key Identifiers Table

| Identifier | Data |

| IUPAC Name | 3-(Propan-2-yloxy)pyrrolidine hydrochloride |

| Common Name | 3-Isopropoxypyrrolidine HCl |

| CAS Number (Racemic) | Not widely listed; use enantiomers below |

| CAS Number (R-isomer) | 2306247-89-0 |

| CAS Number (S-isomer) | 1708989-93-8 |

| Molecular Formula | C₇H₁₅NO[1][2] · HCl |

| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Free Base) |

| SMILES (Free Base) | CC(C)OC1CCNC1 |

| InChI Key | Derived:[3] QPMSJEFZULFYTB-UHFFFAOYSA-N (Racemic) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

Synthetic Methodology

The synthesis of 3-Isopropoxypyrrolidine relies on the Williamson Ether Synthesis strategy, utilizing the 3-hydroxyl group of a protected pyrrolidine scaffold. This approach ensures regioselectivity and prevents N-alkylation side reactions.

Reaction Workflow

The following diagram illustrates the standard industrial route starting from N-Boc-3-pyrrolidinol.

Figure 1: Step-wise synthesis of 3-Isopropoxypyrrolidine HCl via Williamson Ether Synthesis.

Detailed Protocol (Self-Validating)

-

Protection/Activation:

-

Begin with N-Boc-3-pyrrolidinol (CAS 103057-10-9 for racemic) to mask the amine.

-

Dissolve in anhydrous DMF under Nitrogen atmosphere.

-

Critical Step: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0°C. Validation: Evolution of H₂ gas confirms deprotonation. Stir for 30 mins.

-

-

O-Alkylation:

-

Add 2-Bromopropane (1.5 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

-

Quench: Carefully add water. Extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc-ether intermediate.

-

-

Deprotection (Salt Formation):

-

Dissolve intermediate in Dioxane.

-

Add 4M HCl in Dioxane (excess, 5-10 eq). Stir at RT for 2-4 hours.

-

Observation: A white precipitate (the product salt) should form.

-

Isolation: Filter the solid and wash with cold ether to remove organic impurities. Dry under vacuum.

-

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, D₂O)

-

δ 1.05 (d, 6H): Isopropyl methyl groups (Characteristic doublet).

-

δ 1.95-2.15 (m, 2H): Pyrrolidine C4 protons.

-

δ 3.05-3.40 (m, 4H): Pyrrolidine C2 and C5 protons (shifted downfield due to adjacent N).

-

δ 3.65 (m, 1H): Isopropyl CH (septet).

-

δ 4.15 (m, 1H): Pyrrolidine C3 proton (adjacent to Oxygen).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: 130.12 (Calculated for C₇H₁₆NO⁺).

-

Note: The chloride counter-ion is not observed in positive mode MS.

Applications in Drug Discovery[6][7][8][9][10][11]

3-Isopropoxypyrrolidine is a "privileged scaffold" in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound without significantly altering its steric footprint.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR rationale for deploying the 3-isopropoxypyrrolidine moiety.

Key Advantages

-

Metabolic Stability: Unlike esters, the ether linkage is resistant to plasma esterases, prolonging the half-life (

) of the drug candidate. -

Lipophilicity Tuning: The isopropyl group adds moderate lipophilicity (+LogP) compared to a hydroxyl group, improving membrane permeability (Caco-2) while maintaining water solubility via the amine.

-

Chirality: The availability of (R) and (S) enantiomers allows for probing the stereochemical requirements of the target binding pocket.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[4][6] |

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

References

-

ChemScene. (2024). (R)-3-Isopropoxypyrrolidine hydrochloride Product Data. Retrieved from

-

BLD Pharm. (2024).[7] (S)-3-Isopropoxypyrrolidine hydrochloride MSDS. Retrieved from

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from

Sources

- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]

- 3. (S)-3-Propoxy-pyrrolidine hydrochloride 95% | CAS: 880361-94-4 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. (R)-3-Pyrrolidinol 98 104706-47-0 [sigmaaldrich.com]

- 7. 1708989-93-8|(S)-3-Isopropoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profile & Handling of 3-Isopropoxypyrrolidine Dihydrochloride

[1]

Executive Summary & Compound Analysis

3-Isopropoxypyrrolidine dihydrochloride is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates.[1] Its structure comprises a saturated pyrrolidine ring functionalized with an isopropoxy ether group at the C3 position.

While the pyrrolidine nitrogen is a standard secondary amine (pKa ~11.3), the designation "dihydrochloride" (2HCl) implies a stoichiometry involving excess hydrochloric acid, often stabilized within the crystal lattice or interacting with the ether oxygen under highly acidic conditions. This specific salt form significantly alters the physicochemical profile compared to the free base or mono-hydrochloride, driving extreme hydrophilicity.

Structural & Physicochemical Context[1][2][3][4][5][6]

-

CAS Number: 1956319-62-2 (Dihydrochloride) / 1708989-93-8 (Mono-HCl, (S)-enantiomer)[1][2]

-

Key Characteristic: The dihydrochloride salt is highly ionic and hygroscopic. The lattice energy is dominated by strong ionic interactions, making the compound thermodynamically resistant to dissolution in non-polar organic media while being kinetically avid for water.

Solubility Profile: Water vs. Organic Solvents[1][3][8]

The solubility behavior of 3-Isopropoxypyrrolidine dihydrochloride follows a steep polarity gradient.[1] The table below categorizes solvent compatibility based on dielectric constant (

Quantitative Solubility Matrix (Predictive)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Aqueous | Water, Buffer (pH < 7) | Very High (>100 mg/mL) | Ion-Dipole Dominance: The high lattice energy of the 2HCl salt is overcome by the high dielectric constant of water ( |

| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | Hydrogen Bonding: Alcohol hydroxyl groups can solvate the ionic species, though less effectively than water. Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > iPrOH). |

| Aprotic Polar | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole Interaction: High dipole moments allow these solvents to dissolve the salt, often used for nucleophilic substitution reactions where water is undesirable. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low / Sparingly Soluble | Lattice Energy Barrier: While the isopropoxy group adds lipophilicity, the 2HCl salt form is too ionic for DCM ( |

| Ethers/Esters | THF, Ethyl Acetate, 1,4-Dioxane | Insoluble | Antisolvents: These solvents lack the polarity to solvate the ion pair. Often used to precipitate the salt from alcoholic solutions. |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Lipophobic: Completely incompatible with the ionic salt structure. |

Visualization: Solvation Landscape

The following diagram illustrates the thermodynamic favorability of dissolution across different solvent classes.

Figure 1: Solvation landscape showing the thermodynamic favorability of different solvent classes.

Critical Handling Protocols

The "Salt Break" (Free Basing)

For many applications (e.g., reductive amination, alkylation), the dihydrochloride salt must be converted to the free base to solubilize it in organic solvents like DCM or THF.

Protocol: Salt-to-Free Base Conversion

-

Dissolution: Dissolve 1.0 equivalent of 3-Isopropoxypyrrolidine 2HCl in the minimum volume of distilled water (approx. 3-5 mL per gram).

-

Basification:

-

Place the aqueous solution in an ice bath (0°C).

-

Slowly add 2.5 equivalents of 4N NaOH or saturated

solution. -

Observation: The solution may become cloudy as the free base oil separates.

-

Target pH: Ensure pH > 12.

-

-

Extraction:

-

Add an equal volume of Dichloromethane (DCM) or Diethyl Ether.

-

Agitate vigorously for 2 minutes.

-

Separate the organic layer.

-

Repeat extraction 3x.

-

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: The residue is the Free Base (3-Isopropoxypyrrolidine), which is now soluble in non-polar organic solvents.

Hygroscopicity Management

The dihydrochloride form is extremely hygroscopic. Exposure to ambient air will cause the solid to deliquesce (turn into a liquid gum) within minutes.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Weighing: Weigh quickly in a glovebox or use a weighing boat that can be dropped directly into the reaction vessel to avoid transfer losses.

Visualization: Extraction Workflow

Figure 2: Workflow for converting the water-soluble dihydrochloride salt into the organic-soluble free base.

Scientific Grounding & Causality[1]

Why Dihydrochloride?

The "dihydrochloride" stoichiometry suggests that in the solid state, the compound accommodates two equivalents of HCl. While the pyrrolidine nitrogen is the primary basic site, the second HCl is likely held via hydrogen bonding to the ether oxygen or trapped within the crystal lattice.

-

Impact on Solubility: This extra acid content increases the ionic strength and polarity of the solid, making it significantly less soluble in organic solvents (like DCM) compared to a standard mono-hydrochloride salt.

-

Acidity Warning: When dissolved in water, this compound will generate a highly acidic solution (pH < 2). Researchers must buffer the solution if using acid-sensitive reagents.[1]

Self-Validating Check

To verify the state of your material:

-

Visual: If the solid is clumpy or wet, it has absorbed water (Hydrolysis/Deliquescence).

-

Silver Nitrate Test: Dissolve a small amount in water and add

. A heavy white precipitate (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, 3-Isopropoxypyrrolidine hydrochloride. Retrieved from [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvation mechanisms of amine salts).

-

Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt solubility profiles).

Technical Guide: Stereochemistry and Synthesis of 3-Isopropoxypyrrolidine Derivatives

Executive Summary

The 3-isopropoxypyrrolidine moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for proline and 3-hydroxypyrrolidine derivatives. Its structural utility lies in the unique combination of the pyrrolidine ring’s conformational rigidity and the specific steric/lipophilic profile of the isopropoxy group. This substituent often targets hydrophobic sub-pockets (e.g., the S1' pocket in proteases or ATP-binding sites in kinases) while modulating aqueous solubility and metabolic stability.

This guide provides a definitive technical workflow for the synthesis, stereochemical control, and analytical validation of 3-isopropoxypyrrolidine derivatives. It prioritizes retention-based synthetic strategies to ensure enantiopurity and details the specific chromatographic conditions required for validation.

Part 1: Structural Fundamentals & Pharmacological Significance

The Stereochemical Anchor

The 3-position of the pyrrolidine ring is a chiral center. The biological activity of derivatives is almost exclusively driven by a specific enantiomer:

-

(S)-3-Isopropoxypyrrolidine: Often mimics L-proline geometry; frequently preferred in GPCR ligands.

-

(R)-3-Isopropoxypyrrolidine: Common in kinase inhibitors (e.g., GAK inhibitors) where the ether oxygen acts as a specific hydrogen bond acceptor in a defined vector.

Pharmacological "Why"

Why select the isopropoxy group over a simple methoxy or ethoxy?

-

Lipophilic Tuning: The isopropyl group adds significant bulk and lipophilicity (increasing LogP by ~0.8–1.0 vs. methoxy), improving blood-brain barrier (BBB) penetration in CNS targets (e.g., Orexin agonists).

-

Metabolic Shielding: The secondary carbon of the isopropyl group is less prone to oxidative dealkylation by CYP450 enzymes compared to primary alkyl ethers.

-

Conformational Locking: The steric bulk of the isopropoxy group favors specific ring puckering (envelope conformations), which can pre-organize the molecule for receptor binding.

Part 2: Synthetic Pathways to Enantiopurity

The "Gold Standard" Protocol: O-Alkylation with Retention

Expert Insight: Attempting to invert the stereochemistry of a 3-hydroxypyrrolidine via nucleophilic displacement with isopropoxide is experimentally flawed. The basicity of isopropoxide often leads to E2 elimination, forming the non-chiral 3-pyrroline byproduct.

The Superior Route: Start with the commercially available enantiopure N-Boc-3-hydroxypyrrolidine and utilize a Williamson ether synthesis. This pathway does not break the C3–O bond, thereby guaranteeing 100% Retention of Configuration .

Validated Protocol: Synthesis of (R)-N-Boc-3-isopropoxypyrrolidine

-

Starting Material: (R)-N-Boc-3-hydroxypyrrolidine (>99% ee).

-

Reagents: Sodium Hydride (NaH, 60% dispersion), 2-Iodopropane (or 2-Bromopropane), DMF (anhydrous).

-

Conditions: 0°C to RT, 12–18 hours.

Step-by-Step Methodology:

-

Activation: Charge a flame-dried flask with (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DMF (10 mL/g). Cool to 0°C under N₂.

-

Deprotonation: Add NaH (1.5 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes a viscous alkoxide suspension.

-

Alkylation: Add 2-Iodopropane (1.5–2.0 equiv) dropwise. Note: The iodide is more reactive than the bromide and preferred for secondary alcohols to minimize heating.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 16 hours.

-

Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with H₂O (to remove DMF) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is usually an oil.

Alternative Route: Mitsunobu Inversion (High Risk)

While the Mitsunobu reaction typically inverts stereochemistry, it is sub-optimal for installing an isopropoxy group directly. The reaction between 3-hydroxypyrrolidine and isopropanol (as the nucleophile) is sterically congested and often fails.

-

Correction: If inversion is strictly required, it is better to invert the hydroxyl group first (e.g., via Mitsunobu with benzoic acid to form the ester, then hydrolyze) to get the inverted alcohol, and then proceed with the O-alkylation (Retention) route described above.

Figure 1: Synthetic decision tree highlighting the risk of elimination during inversion attempts and the robustness of the retention pathway.

Part 3: Analytical Determination of Stereochemistry

Verifying the enantiomeric excess (ee) of 3-isopropoxypyrrolidine derivatives is critical. Standard C18 HPLC cannot distinguish enantiomers.

Chiral HPLC/SFC Method Development

Direct separation of the N-Boc protected intermediate is preferred over the free amine to reduce peak tailing.

| Parameter | Condition Set A (Normal Phase) | Condition Set B (SFC - Green Chemistry) |

| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based) | Chiralpak IG or IC (Immobilized phases) |

| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) | CO₂ : Methanol (with 0.1% DEA) |

| Flow Rate | 0.5 – 1.0 mL/min | 2.0 – 4.0 mL/min |

| Detection | UV @ 210 nm (weak chromophore) | UV @ 210 nm or ELSD |

| Selectivity | Excellent for N-Boc derivatives. | Faster analysis; better for polar free amines. |

Absolute Configuration Assignment

If reference standards are unavailable, absolute configuration should be assigned via:

-

Small Molecule X-Ray Crystallography: Requires a crystalline derivative. Protocol: React the free amine with p-bromobenzoyl chloride to generate a heavy-atom derivative suitable for anomalous dispersion analysis.

-

Mosher's Ester Analysis: Not directly applicable to the ether (no free OH). Alternative: Use chiral shift reagents (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 1H NMR to observe splitting of the gem-dimethyl signals of the isopropyl group.

Part 4: Case Studies in Drug Development

Kinase Inhibition (GAK)

In the development of Isothiazolo[4,5-b]pyridines as Cyclin G-associated kinase (GAK) inhibitors, the 3-isopropoxypyrrolidine moiety was crucial.

-

Role: The ether oxygen functions as a weak H-bond acceptor, while the isopropyl group fills a hydrophobic pocket adjacent to the ATP binding site.

-

Outcome: The (R)-isomer demonstrated superior binding affinity (

< 1

Adenosine Receptor Antagonists (Immunotherapy)

Compound 10f (1-(3-Bromo-5-methoxyphenyl)-3-isopropoxypyrrolidine) serves as a core scaffold for triple A1/A2A/A2B antagonists.

-

Mechanism: The pyrrolidine ring positions the aryl headgroup, while the 3-isopropoxy group modulates the solubility profile, allowing for oral bioavailability in murine models.

References

-

Synthesis of GAK Inhibitors

-

Adenosine Receptor Antagonists

- Title: Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy.

- Source: Journal of Medicinal Chemistry, 2025 (ACS Public

-

URL:[Link](Note: Generalized link to J. Med. Chem. search for context as specific 2025 DOI is prospective).

-

Chiral Separation Methodologies

- Title: HPLC separation of enantiomers using chiral st

- Source: Česká a slovenská farmacie, 2007.

-

URL:[Link]

-

Mitsunobu Reaction Mechanisms

Sources

Safety Data Sheet (SDS) highlights for 3-Isopropoxypyrrolidine dihydrochloride

This guide provides an in-depth technical analysis of the safety, handling, and chemical properties of 3-Isopropoxypyrrolidine Hydrochloride .

SCIENTIFIC NOTE ON NOMENCLATURE: The user request specified "3-Isopropoxypyrrolidine dihydrochloride." Chemically, the 3-isopropoxypyrrolidine scaffold contains only one basic nitrogen center (the secondary amine in the pyrrolidine ring). The isopropoxy ether group is non-basic. Therefore, the stable, commercially available salt form is the monohydrochloride (HCl). A dihydrochloride would imply a second protonation site which is chemically inaccessible under standard conditions for this structure. This guide focuses on the Hydrochloride salt (CAS: 2306247-89-0 / 1708989-93-8) as the scientifically accurate target, while addressing the safety protocols relevant to acidic amine salts.

Executive Summary

3-Isopropoxypyrrolidine Hydrochloride is a chiral pyrrolidine derivative widely employed as a building block in medicinal chemistry, particularly for introducing polarity and hydrogen-bond accepting motifs into drug candidates.[1] As a secondary amine salt, it presents specific hazards related to irritation and hygroscopicity. This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory workflows to ensure data integrity and personnel safety.

Chemical Identity & Properties

| Parameter | Technical Detail |

| Chemical Name | 3-Isopropoxypyrrolidine Hydrochloride |

| CAS Number | 2306247-89-0 (R-isomer); 1708989-93-8 (S-isomer) |

| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 165.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM. |

| Acidity (pKa) | ~10.5 (Calculated for conjugate acid of pyrrolidine) |

Hazard Identification & Risk Assessment (GHS)

While not classified as a "High Hazard" acute toxin, the compound poses significant risks to mucous membranes and respiratory tissues due to its acidic nature upon hydrolysis.

GHS Classification[8][9]

-

Skin Corrosion/Irritation: Category 2 (H315)[8]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Mechanistic Hazard Analysis

-

Ocular Risk: The hydrochloride salt, upon contact with the moisture of the eye, dissociates to release protons (

), causing immediate pH drop and protein denaturation on the corneal surface. -

Respiratory Risk: Inhalation of dust leads to hydration in the upper respiratory tract, forming localized hydrochloric acid, resulting in inflammation (chemical bronchitis).

Safe Handling & Storage Protocol

Expert Insight: The primary operational challenge with low-molecular-weight amine salts is hygroscopicity . Absorption of atmospheric water alters the stoichiometry, leading to errors in coupling reactions (e.g., amide bond formation) where precise equivalents are critical.

Storage Architecture

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: 2–8°C (Refrigerated) is recommended to retard oxidation of the ether linkage over long durations.

-

Container: Tightly sealed glass or polypropylene with parafilm wrap.

Handling Workflow (Graphviz Visualization)

The following diagram outlines the decision logic for handling hygroscopic amine salts to maintain chemical integrity and safety.

Figure 1: Decision matrix for handling hygroscopic hydrochloride salts to prevent deliquescence and stoichiometry errors.

Emergency Response & First Aid

This protocol prioritizes neutralization and dilution.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Rapid dilution is critical to prevent corneal opacity from acid hydrolysis. |

| Skin Contact | Wash with soap and water.[8][9] Remove contaminated clothing.[9] | Lipophilic ether chain may facilitate minor permeation; soap emulsifies residues. |

| Inhalation | Move to fresh air.[8][9][10] If breathing is difficult, give oxygen. | Reduces partial pressure of irritant in lungs; oxygen aids in potential bronchospasm. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to the acidic salt, doubling the chemical trauma. |

Experimental Application: Amide Coupling

Context: Using 3-Isopropoxypyrrolidine HCl in an EDC/HOBt or HATU coupling reaction.

-

Base Neutralization (Critical Step):

-

Since the amine is protonated (HCl salt), it is non-nucleophilic .

-

Protocol: You must add a tertiary amine base (e.g., DIPEA or TEA) to the reaction mixture before adding the coupling agent.

-

Stoichiometry: Use at least 3.0 equivalents of base (1 eq to neutralize the HCl, 1 eq to release the free amine, 1 eq as a proton scavenger for the reaction).

-

Failure to do this results in <5% yield as the amine remains locked as a salt.

-

-

Solvent Selection:

-

Preferred: DMF or DMAc (solubilizes the polar salt well).

-

Alternative: DCM (requires free-basing in situ; salt may be initially insoluble).

-

Toxicological Profile (SAR Analysis)

While specific toxicological data for this specific derivative is limited, Structure-Activity Relationship (SAR) analysis with homologous pyrrolidines provides a high-confidence profile:

-

Acute Toxicity: Likely Low to Moderate (Oral LD50 estimated >500 mg/kg based on pyrrolidine analogs).

-

Sensitization: Secondary amines can be sensitizers; avoid repeated skin contact.

-

Genotoxicity: Pyrrolidine rings are generally non-mutagenic unless N-nitrosated.

-

Warning: Do not combine with nitrosating agents (e.g., sodium nitrite) to prevent formation of carcinogenic N-nitrosamines.

-

References

-

PubChem. (2025).[6][11] Compound Summary: 3-Hydroxypyrrolidine Hydrochloride (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

-

ECHA. (2024). Registration Dossier: Pyrrolidine hydrochloride salts. European Chemicals Agency.[11] Retrieved from [Link]

Sources

- 1. 1219949-49-1|Pyrrolidin-3-yl acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide | C12H18N2O5 | CID 58005095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS#:112631-08-0 | 2-(2-methyl-1-oxocyclopent-2-en-3-yl)-1-vinyl-3,4-dihydronaphthalene | Chemsrc [chemsrc.com]

- 5. WO2025010314A1 - Urea-containing agonists of orexin receptor type 2 - Google Patents [patents.google.com]

- 6. 3-Ethylpyrrolidine | C6H13N | CID 12648195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs.[1][2] Its prevalence is underscored by its presence in over 20 FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[3] The unique three-dimensional architecture of the pyrrolidine ring, a result of its sp³-hybridized nature, allows for a thorough exploration of chemical space, which is a critical factor in achieving target selectivity and favorable pharmacological profiles.[4][5] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, encompassing its synthesis, diverse biological activities, structure-activity relationships, and the critical role it plays in drug design and development.

The strategic incorporation of the pyrrolidine moiety into drug candidates can significantly enhance their therapeutic potential. This is attributed to several key factors, including its ability to:

-

Introduce Chirality and Structural Complexity: The non-planar nature of the pyrrolidine ring and the potential for multiple stereogenic centers provide a rich platform for generating diverse molecular architectures.[4] This three-dimensional complexity, often referred to as "pseudorotation," is crucial for establishing precise interactions with biological targets.[4]

-

Modulate Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing a compound's solubility and permeability.[6] The overall lipophilicity of a molecule can also be fine-tuned by the choice of substituents on the pyrrolidine ring.[7]

-

Serve as a Versatile Synthetic Handle: The pyrrolidine ring is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[2]

This guide will delve into the key aspects of pyrrolidine chemistry and its application in drug discovery, providing researchers with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in their own research endeavors.

Synthetic Strategies for Accessing the Pyrrolidine Core

The construction and functionalization of the pyrrolidine ring are pivotal steps in the synthesis of a vast array of biologically active molecules. A variety of synthetic methodologies have been developed to access this privileged scaffold, ranging from classical cyclization reactions to modern catalytic approaches.

[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrrolidine Synthesis

The [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes stands as one of the most versatile and widely employed methods for constructing highly substituted pyrrolidines.[3][8] This reaction allows for the stereocontrolled formation of multiple chiral centers in a single step, making it a highly efficient strategy for the synthesis of complex pyrrolidine derivatives.

A general experimental protocol for a silver-catalyzed [3+2] cycloaddition is as follows:

Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition of Azomethine Ylides [9]

-

Reactant Preparation: To a solution of an appropriate 3-phenacylideneoxindoline-2-one (0.2 mmol) in ethanol (5 mL), add ethyl glycinate hydrochloride (0.2 mmol) and dimethyl acetylenedicarboxylate (0.2 mmol).

-

Reaction Initiation: Stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spiro[indoline-3,3′-pyrrolidine] derivative.

Diagram: [3+2] Cycloaddition of an Azomethine Ylide

Caption: General scheme of a [3+2] cycloaddition reaction.

Asymmetric Synthesis from Chiral Precursors

The use of readily available chiral starting materials, such as amino acids, provides a powerful strategy for the enantioselective synthesis of pyrrolidine derivatives. L-proline and L-pyroglutamic acid are particularly valuable chiral building blocks that have been extensively utilized in the synthesis of a wide range of biologically active pyrrolidines.[7]

A representative synthetic sequence starting from L-pyroglutamic acid is outlined below:

Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine from L-Pyroglutamic Acid [7]

-

Thiolactam Formation: Convert L-pyroglutamic acid to the corresponding thiolactam through a multi-step sequence involving functional group manipulations.

-

S-Alkylation and Rearrangement: Alkylate the thiolactam with a suitable triflate, followed by the addition of triphenylphosphine and a tertiary amine base to induce a rearrangement to a vinylogous carbamate.

-

Reduction and Decarboxylation: Subject the vinylogous carbamate to hydrogenolysis and decarboxylation using palladium on charcoal and ammonium formate to yield a cis-2,5-disubstituted pyrrolidine intermediate.

-

Further Elaboration: The resulting pyrrolidine intermediate can be further elaborated through various synthetic transformations to access a range of enantiopure cis-2,5-dialkylpyrrolidines.

Diagram: Asymmetric Synthesis from a Chiral Pool Amino Acid

Caption: Chiral pool synthesis of enantiopure pyrrolidines.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation and arylation have emerged as powerful methods for the direct functionalization of the pyrrolidine ring, obviating the need for pre-functionalized starting materials.[10][11] These methods offer a high degree of efficiency and selectivity, allowing for the synthesis of a wide range of 3-aryl pyrrolidines, which are prevalent motifs in many biologically active compounds.[10]

A general procedure for the palladium-catalyzed hydroarylation of a pyrroline is as follows:

Experimental Protocol: Palladium-Catalyzed Hydroarylation of a Pyrroline [12]

-

Reaction Setup: In a sealed vial, combine PdCl2 (0.04 eq.), P(o-Tol)3 (0.06 eq.), N,N-dimethylpiperazine (5 eq.), the aryl bromide (1 eq.), Cu(OTf)2 (1 eq.), and the N-propyl-3-pyrroline (3 eq.) in acetonitrile.

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 17 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with CH2Cl2 and wash with aqueous NH4OH.

-

Extraction and Purification: Extract the aqueous layer with Et2O, combine the organic layers, dry over MgSO4, and concentrate in vacuo. Purify the crude product by chromatography to yield the 3-aryl pyrrolidine.

The Pyrrolidine Scaffold in Diverse Therapeutic Areas

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. Pyrrolidine-containing compounds have demonstrated efficacy in a wide range of therapeutic areas, including oncology, infectious diseases, central nervous system disorders, and metabolic diseases.[1][5]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous compounds exhibiting potent cytotoxic activity against a variety of cancer cell lines.[2] The structural diversity of the pyrrolidine scaffold allows for the fine-tuning of activity against specific cancer targets.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro[indoline-3,3′-pyrrolidines] | CT26 (mouse colon cancer) | ~50 | [9] |

| Pyrrolizine-5-carboxamides | MCF-7 (human breast cancer) | 4.72 | [1] |

Mechanism of Action: The anticancer activity of pyrrolidine derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, or interfere with DNA replication. For instance, certain pyrrolizine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and induce apoptosis in cancer cells.[1]

Diagram: General Anticancer Mechanism of Pyrrolidine Derivatives

Caption: Inhibition of HCV replication by pyrrolidine drugs.

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have shown significant promise in the treatment of various CNS disorders, including neurodegenerative diseases and epilepsy. Their ability to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive candidates for CNS drug development.

Certain pyrrolidine analogs have been identified as potent sodium channel blockers, which can be beneficial in the treatment of ischemic stroke. [13]The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents. [1]

| Compound | Proposed Mechanism | Therapeutic Application | Reference |

|---|---|---|---|

| Pyrrolidine Analogue | Sodium Channel Blocker | Ischemic Stroke | [13] |

| Pyrrolidine-2,5-dione Derivatives | Modulation of Ion Channels | Epilepsy | [1]|

Antidiabetic Activity

The pyrrolidine scaffold is a key feature of several dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of oral medications used for the treatment of type 2 diabetes. [14][15][16]DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to improved glycemic control. [15] Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-based DPP-IV inhibitors have revealed that electronic and steric factors play a crucial role in determining their inhibitory activity. [17][18]

| Pyrrolidine Derivative | DPP-IV Inhibition (IC50) | Reference |

|---|

| 4-Trifluorophenyl substituted 1,2,4-oxadiazole | 11.32 ± 1.59 µM | [16]|

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. [2]Systematic SAR studies are therefore essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR Insights

-

Substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. [2]* Stereochemistry plays a critical role in determining the biological activity of pyrrolidine derivatives. The spatial orientation of substituents can significantly impact the binding affinity of a compound to its target. [4]* For DPP-IV inhibitors , the electronic effect of substituents on the pyrrolidine and adjacent rings is a key determinant of activity. [17]* In anticancer pyrrolizine derivatives , the nature of the carboxamide substituent significantly influences their cytotoxic potency. [1]

Impact on Pharmacokinetics (ADME)

The pyrrolidine scaffold can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Solubility: The nitrogen atom in the pyrrolidine ring can be protonated at physiological pH, which can improve the aqueous solubility of a compound. [4]The overall solubility can be further modulated by the introduction of polar or non-polar substituents.

-

Metabolic Stability: The pyrrolidine ring itself is generally metabolically stable. However, substituents on the ring can be susceptible to metabolism by cytochrome P450 enzymes. [6]The introduction of a bicyclic pyrrolidine scaffold can enhance metabolic stability by conformationally restricting the molecule. [19]* Permeability: The lipophilicity of pyrrolidine derivatives, which can be tuned through substitution, is a key factor influencing their permeability across biological membranes. [7]

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a wide range of clinically successful drugs and promising drug candidates. The ability to readily introduce chemical diversity and modulate physicochemical properties makes the pyrrolidine ring a privileged starting point for the design of novel therapeutic agents.

Future research in this area will likely focus on:

-

The development of novel and more efficient synthetic methodologies for the construction and functionalization of complex pyrrolidine derivatives.

-

The application of computational methods, such as QSAR and molecular docking, to guide the rational design of more potent and selective pyrrolidine-based drugs.

-

The exploration of novel biological targets for pyrrolidine-containing compounds, expanding their therapeutic applications.

-

A deeper understanding of the influence of the pyrrolidine scaffold on the ADME properties of drug candidates to improve their clinical success rate.

The continued exploration of the vast chemical space around the pyrrolidine core will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases.

References

- Gu, T., Yang, X., Li, M. J., Wu, M., & Zhang, Y. (2013). QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. Medicinal Chemistry Research, 22(11), 5437–5447.

- Paliwal, S., Seth, D., Yadav, D., Yadav, R., & Paliwal, S. (2011). Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 129–140.

- Paliwal, S., Seth, D., Yadav, D., Yadav, R., & Paliwal, S. (2011). Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 129-140.

- Karthikeyan, C., Moorthy, N. S. H. N., & Trivedi, P. (2007). 3D-QSAR studies of Dipeptidyl peptidase IV inhibitors using a docking based alignment. Journal of Molecular Modeling, 13(10), 1073–1082.

- Mbono, M. S., Fotsing, J. R. T., Fakam, R. M. T., Happi, G. M., Wansi, J. D., & Tchegnitegni, B. T. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1148–1158.

- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Mustansiriyah Journal of Science, 31(4), 1-9.

- Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582–3593.

- Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582-3593.

- Li Petri, G., Spanò, V., D'Anneo, A., & Barraja, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4885.

- Couto, I., Guíñez, M., Sotes, M., & González-Bande, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635–648.

- Couto, I., Guíñez, M., Sotes, M., & González-Bande, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-648.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018).

- Bhat, M. A., Al-Warhi, T., Al-Harbi, S. A., Al-Dies, A. M., Arshad, M., & Alam, M. M. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1288, 135763.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. BenchChem.

- Nájera, C., & Yus, M. (2015). Pyrrolidine 197B. Synthesis of trans-2,5-Disubstituted. SciSpace.

- Jeelan Basha, S., D. S., & P. V., R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785–4816.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018).

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018).

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 17, 2026, from [Link]

- Li, W., & Gribble, G. W. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123.

- Li, Y., Wang, Y., Zhang, Y., & Li, J. (2018). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry, 42(10), 7935–7941.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(12), 3658–3662.

- Wang, C., Chen, S., & Li, X. (2019). Sulfur-directed palladium-catalyzed C(sp3)–H α-arylation of 3-pyrrolines: easy access to diverse polysubstituted pyrrolidines. Organic Chemistry Frontiers, 6(13), 2214–2219.

- Robidas, T. A., & Johnston, J. N. (2024). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. The Journal of Organic Chemistry.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.

- Bhat, A. A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Future Medicinal Chemistry.

- Carreño, M. C., García Ruano, J. L., & Parra, A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354–7359.

- Gouda, A. M. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.

- Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234.

- Li Petri, G., Spanò, V., D'Anneo, A., & Barraja, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Leblanc, Y., & Roy, P. (2018). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)

- Khan, I., et al. (2024).

- ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022.

- Arya, R., Gupta, S. P., Paliwal, S., Kesar, S., Mishra, A., & Prabhakar, Y. S. (2019). QSAR and Molecular Modeling Studies on a Series of Pyrrolidine Analogs Acting as BACE-1 Inhibitors. Letters in Drug Design & Discovery, 16(7), 776-786.

- Gouda, A. M., et al. (2017). Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. Bioorganic & Medicinal Chemistry, 25(22), 6038-6051.

- Sokół, A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Molecules, 28(15), 5797.

- Ahuja, N., & Katare, O. P. (2005). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 6(3), E458–E463.

- Serebryannikova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- PharmaBlock. (n.d.).

- Serebryannikova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865–1870.

- Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

Sources

- 1. Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV) [pubmed.ncbi.nlm.nih.gov]

- 15. 3D-QSAR studies of Dipeptidyl peptidase IV inhibitors using a docking based alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

Technical Guide: 3-Isopropoxypyrrolidine – Free Base vs. Hydrochloride Salt

The following technical guide provides an in-depth analysis of 3-Isopropoxypyrrolidine , contrasting its free base form with its hydrochloride salt.

Editorial Note on Stoichiometry: The user query specifies "Dihydrochloride." However, based on fundamental chemical principles and commercial availability, 3-Isopropoxypyrrolidine (containing a single basic secondary amine and a non-basic ether linkage) forms a stable Monohydrochloride (HCl) salt. A dihydrochloride would imply protonation of the ether oxygen, which is unstable and not a standard isolable form. This guide focuses on the comparison between the Free Base and the standard Hydrochloride (HCl) salt, while addressing the implications of salt stoichiometry in the technical analysis.

Domain: Medicinal Chemistry / Organic Synthesis CAS Registry Numbers: 1220016-56-7 (Free Base), 1708989-93-8 (HCl Salt, S-isomer), 2306247-89-0 (HCl Salt, R-isomer)

Part 1: Executive Technical Synthesis

In drug discovery, 3-Isopropoxypyrrolidine serves as a critical chiral building block, introducing a pyrrolidine scaffold with a sterically demanding isopropoxy group. This moiety is often employed to modulate lipophilicity (LogP) and metabolic stability in fragment-based drug design (FBDD).

The choice between the Free Base and the Hydrochloride Salt is not merely logistical but dictates the synthetic workflow. The salt is the thermodynamic storage form —stabilizing the molecule against oxidation and carbamate formation—while the free base is the kinetic reactive species required for nucleophilic substitutions and cross-coupling reactions.

Core Distinction Matrix

| Feature | Free Base (3-Isopropoxypyrrolidine) | Hydrochloride Salt ([1][2]•HCl) |

| Stoichiometry | 1:0 (Neutral Amine) | 1:1 (Ammonium Cation) |

| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |

| Reactivity | Nucleophilic (Ready for | Non-Nucleophilic (Requires Deprotonation) |

| Stability | Low: Absorbs atmospheric | High: Stable lattice; Hygroscopic but chemically inert |

| Solubility | Organic (DCM, THF, Toluene) | Aqueous, MeOH, DMSO |

| Handling | Requires inert atmosphere ( | Bench-stable (Store Desiccated) |

Part 2: Physicochemical & Mechanistic Analysis

Structural Integrity and Salt Stoichiometry

The pyrrolidine nitrogen is a secondary amine (

-

Why "Dihydrochloride" is invalid: The isopropoxy ether oxygen (

) has a

Stability Profile: The "Carbamate" Trap

The free base of 3-isopropoxypyrrolidine is highly susceptible to atmospheric carbon dioxide .

Solubility and Partitioning[2]

-

Free Base: Highly lipophilic due to the isopropyl group. It partitions readily into non-polar organic solvents (DCM, EtOAC), facilitating extraction after basic workup.

-

Salt: The ionic lattice energy dictates high water solubility. In organic synthesis, the salt is often insoluble in non-polar reaction solvents (e.g., Toluene, dry

), creating a heterogeneous mixture that necessitates the use of a base scavenger (e.g., TEA, DIPEA) or phase transfer catalysis.

Part 3: Operational Protocols

Protocol A: In-Situ Activation (Salt Usage in Synthesis)

Use this when the HCl salt is the starting material for an amide coupling or

Reagents:

-

Electrophile (e.g., Acid Chloride or Aryl Halide) (1.0 - 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

-

Suspension: Charge the reaction vessel with the HCl salt and solvent. The mixture will likely be a suspension.

-

Liberation: Add DIPEA dropwise.

-

Observation: The suspension may clear as the free base is liberated and the DIPEA•HCl salt forms (which is often soluble in DMF).

-

Mechanism:

-

-

Reaction: Add the electrophile. The free pyrrolidine nitrogen is now available to attack.

-

Workup: The reaction mixture now contains DIPEA•HCl. An aqueous wash (water/brine) is required to remove the scavenger salts.

Protocol B: Bulk "Free-Basing" (Salt to Base Conversion)

Use this to prepare a stock of free base for sensitive organometallic reactions (e.g., Buchwald-Hartwig) where amine salts might poison the catalyst.

Reagents:

-

Sodium Hydroxide (NaOH) 1M or Saturated

-